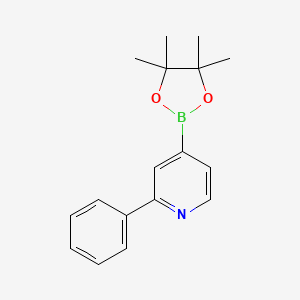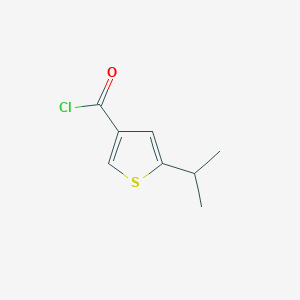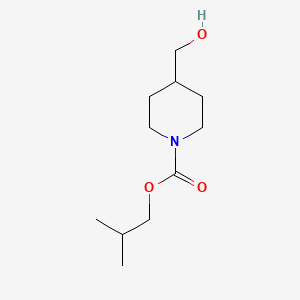![molecular formula C18H24N2O5 B1454979 2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)- CAS No. 864825-84-3](/img/structure/B1454979.png)
2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-
Overview
Description
2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)- is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Application of Amino Acids in Structural Modification of Natural Products
- Summary of Application : Amino acids are introduced into natural products to improve their performance and minimize adverse effects . They play important roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission .
- Methods of Application : The specific methods of application would depend on the natural product being modified and the desired outcome. The process generally involves chemical reactions to introduce the amino acid into the structure of the natural product .
- Results or Outcomes : The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
2. Applications of Silica-Based Nanoparticles
- Summary of Application : Functionalized silica nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Methods of Application : The fabrication of functionalized silica nanoparticles involves various chemical processes to modify the surface of the silica nanoparticles .
- Results or Outcomes : These nanoparticles have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
4. Application in Polymer Science
- Summary of Application : Functionalized nanoparticles, such as silica-based nanoparticles, are often used in the creation of composite materials. These materials have improved properties compared to their individual components .
- Methods of Application : The nanoparticles are mixed with the polymer in a specific ratio to create the composite material .
- Results or Outcomes : The resulting composite materials have improved properties, such as increased strength or improved thermal stability .
5. Application in Environmental Science
- Summary of Application : Functionalized nanoparticles can be used in environmental remediation applications, such as the removal of pollutants from water .
- Methods of Application : The nanoparticles are added to the polluted water, where they bind to the pollutants and can then be removed .
- Results or Outcomes : The use of nanoparticles in this way can lead to cleaner water with fewer pollutants .
6. Application in Biomedical Science
- Summary of Application : Functionalized nanoparticles can be used in drug delivery systems. They can be designed to carry drugs to specific parts of the body .
- Methods of Application : The drug is attached to the nanoparticles, which are then introduced into the body .
- Results or Outcomes : This can result in more effective drug delivery, with fewer side effects .
7. Application in Chemical Manufacturing
- Summary of Application : This compound is listed as a product by Angene International Limited, a chemical manufacturing company . While the specific applications are not listed, it’s likely used in the synthesis of other chemicals or as a reagent in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the chemical reaction or synthesis process in which this compound is used .
- Results or Outcomes : The outcomes of these applications are diverse, ranging from the synthesis of new compounds to the production of various chemical products .
8. Application in Material Science
- Summary of Application : Recent scientific research has focused on further understanding the properties of ostrich feathers and exploring new applications for this natural material . Studies have looked into using ostrich feathers in composite materials for automotive and aerospace engineering, benefiting from their strength and lightweight .
- Methods of Application : The specific methods of application would depend on the specific composite material being created and the desired outcome .
- Results or Outcomes : The use of ostrich feathers in this way can lead to the creation of lightweight and strong composite materials .
9. Application in Nutritional Science
- Summary of Application : Probiotic-Fermented B Complex supplies the necessary B vitamins, such as riboflavin (B2), niacin (B3), and pantothenic acid (B5), to support efficient energy production and metabolic processes throughout the body .
- Methods of Application : The specific methods of application would depend on the specific nutritional supplement being created and the desired outcome .
- Results or Outcomes : The use of Probiotic-Fermented B Complex in this way can lead to improved energy production and metabolic processes .
properties
IUPAC Name |
methyl (Z)-3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-10-7-12(15(19)21)8-11(2)13(10)9-14(16(22)24-6)20-17(23)25-18(3,4)5/h7-9H,1-6H3,(H2,19,21)(H,20,23)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRKHURHLHATAD-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1/C=C(/C(=O)OC)\NC(=O)OC(C)(C)C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454903.png)


![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)
![{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B1454913.png)



![5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454919.png)